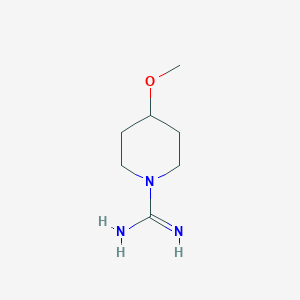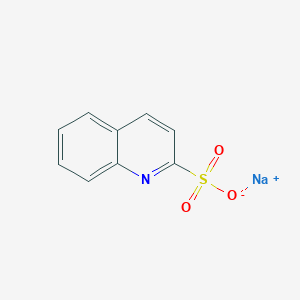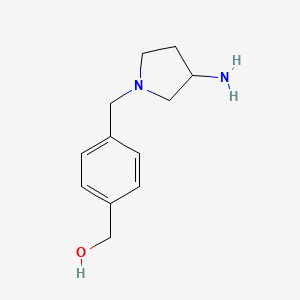
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a difluoromethyl group, a keto group, and an acetic acid moiety attached to a pyridine ring
Vorbereitungsmethoden
The synthesis of (1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. The reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, its inhibitory activity against 5-lipoxygenase and cyclooxygenase-2 is due to its ability to bind to the active sites of these enzymes, thereby preventing the formation of pro-inflammatory mediators . The pathways involved include the inhibition of arachidonic acid metabolism, which is crucial in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can be compared with other similar compounds, such as:
(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)boronic acid: This compound is used as an intermediate in the synthesis of antitubercular agents.
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid: This compound has similar structural features but differs in the position of the boronic acid group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.
Eigenschaften
Molekularformel |
C8H7F2NO3 |
|---|---|
Molekulargewicht |
203.14 g/mol |
IUPAC-Name |
2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)11-2-1-5(3-6(11)12)4-7(13)14/h1-3,8H,4H2,(H,13,14) |
InChI-Schlüssel |
BQSITNTVRUSOMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)C=C1CC(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


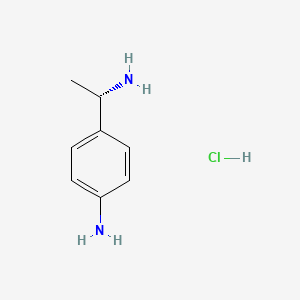
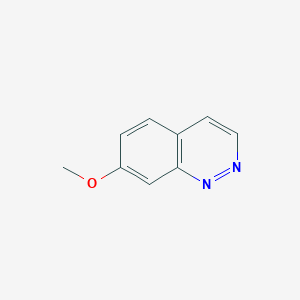
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
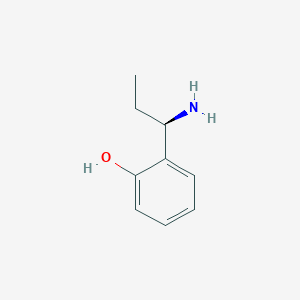
![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B12953635.png)


![tert-Butyl (7-bromopyrazolo[1,5-a]pyrimidin-2-yl)carbamate](/img/structure/B12953653.png)
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)

